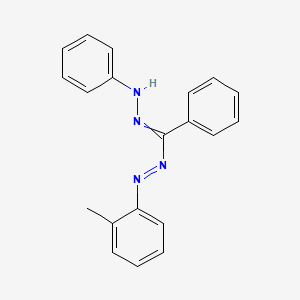

4-amino-1-metil-1H-pirazol-5-carboxilato de metilo

Descripción general

Descripción

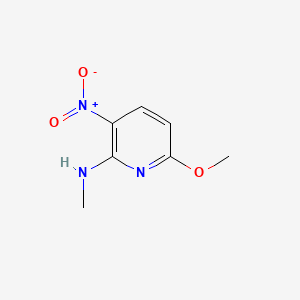

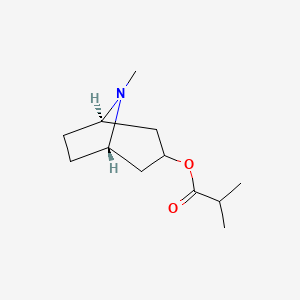

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.

The exact mass of the compound methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química medicinal: Agentes antimicrobianos

Los derivados de pirazol, incluido el “4-amino-1-metil-1H-pirazol-5-carboxilato de metilo”, se han estudiado ampliamente por sus propiedades antimicrobianas. Han mostrado eficacia contra una variedad de patógenos, incluidas bacterias y hongos. Por ejemplo, algunos compuestos de pirazol han demostrado actividad submicromolar contra Staphylococcus aureus sensible a la meticilina (MSSA) y S. aureus resistente a la meticilina (MRSA) en presencia de cobre biodisponible .

Síntesis orgánica: Grupos directores y transformadores

La estructura de pirazol sirve como grupo director y transformador en la síntesis orgánica . Puede guiar la formación de ciertos enlaces o grupos funcionales durante las reacciones químicas, influyendo así en el resultado y la eficiencia del proceso de síntesis. Esta aplicación es crucial en el desarrollo de moléculas orgánicas complejas.

Descubrimiento de fármacos: Actividades farmacológicas

Los derivados de pirazol son andamiajes clave en el descubrimiento de fármacos debido a su amplia gama de actividades farmacológicas. Se han asociado con efectos antituberculosos, antifúngicos, antiinflamatorios, anticancerígenos y antidiabéticos . Esto los convierte en un punto focal en la búsqueda de nuevos agentes terapéuticos.

Mecanismo De Acción

Target of Action

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field

Mode of Action

It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate with its targets and any resulting changes.

Biochemical Pathways

Pyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines . This suggests that Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate may be involved in similar pathways.

Pharmacokinetics

It is known that the compound should be stored at room temperature , which may suggest some information about its stability and therefore its bioavailability.

Result of Action

The compound’s potential role in the synthesis of more complex heterocyclic systems suggests that it may contribute to the creation of compounds with various biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. For instance, the compound should be stored at room temperature , suggesting that temperature is a key environmental factor affecting its stability

Análisis Bioquímico

Biochemical Properties

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of nucleotides . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity .

Cellular Effects

The effects of methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can modulate cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function . This binding can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways . The compound’s ability to interact with multiple targets makes it a potent modulator of various biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell survival . At high doses, it can become toxic, leading to adverse effects such as cell death and organ damage . The threshold for these effects depends on the specific animal model and the duration of exposure .

Metabolic Pathways

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in the synthesis and degradation of biomolecules . These interactions can influence metabolic flux and alter the levels of various metabolites within the cell . The compound’s involvement in these pathways highlights its importance in regulating cellular metabolism .

Transport and Distribution

The transport and distribution of methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues . The distribution pattern of the compound can influence its overall activity and effectiveness in different biological contexts .

Subcellular Localization

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is localized in various subcellular compartments, where it exerts its effects on cellular function . The compound’s localization is often directed by targeting signals and post-translational modifications that guide it to specific organelles . This subcellular distribution is crucial for its activity, as it allows the compound to interact with its target molecules in the appropriate cellular context .

Propiedades

IUPAC Name |

methyl 4-amino-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYQZQLKVASMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405829 | |

| Record name | methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923283-54-9 | |

| Record name | methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Thr4,Gly7]OT](/img/structure/B1587677.png)

![2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B1587688.png)